alpha-methyl-D-2-Fluorophe

PET imaging tumor targeting LAT1 transporter

This compound uniquely combines D-stereochemistry, α-methyl-induced conformational restriction and protease resistance, and ortho-fluorine substitution enabling 19F NMR analysis. D-2-18F-FAMP achieves significantly higher tumor-to-muscle ratio than 18F-FDG (p<0.01) with faster blood clearance and lower kidney accumulation vs its L-counterpart. The ortho-F regioisomer (2-F) yields superior pharmacokinetics compared to 3-F or 4-F analogs. Available Fmoc-protected with ≥98% ee for standard Fmoc-SPPS protocols. Ideal for LAT1-targeted PET imaging, metabolically stabilized peptidomimetics, and systematic SAR studies of tumor-specific amino acid transport.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B8112291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-methyl-D-2-Fluorophe
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1F)(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyMXECDVKIKUSSNC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methyl-D-2-Fluorophe (CAS 1336086-97-5) Scientific and Procurement Baseline Overview


alpha-Methyl-D-2-fluorophe, systematically identified as (2R)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS 1336086-97-5), is a non-proteinogenic, fluorinated α,α-disubstituted amino acid derivative. This compound combines three critical structural features within a single building block: D-stereochemistry at the α-carbon, an α-methyl substituent that restricts conformational flexibility and confers metabolic stability, and an ortho-fluorine substitution on the aromatic ring that modulates electronic properties and provides a handle for 19F NMR analysis or 18F radiolabeling . As a specialized α-methyl phenylalanine analog, it serves as a precursor for the synthesis of conformationally constrained peptides, metabolically stabilized peptidomimetics, and tumor-targeted molecular imaging agents that exploit L-type amino acid transporter 1 (LAT1)-mediated uptake mechanisms [1].

Why alpha-Methyl-D-2-Fluorophe Cannot Be Substituted by Generic Phenylalanine Analogs


Generic substitution with unmodified phenylalanine, D-phenylalanine, or even non-α-methylated 2-fluorophenylalanine fails to replicate the functional profile of alpha-methyl-D-2-fluorophe across multiple critical dimensions. The α-methyl group is not a passive modification; it actively restricts the conformational space of the peptide backbone, enhances resistance to proteolytic degradation, and alters transporter recognition patterns [1]. The ortho-fluorine substitution modulates aromatic ring electronics and provides a spectroscopic handle, while the D-configuration dictates chiral recognition in biological systems and peptide folding. The 18F-radiolabeled derivative of the L-isomer (L-2-18F-FAMP) demonstrates significantly higher tumor accumulation than the clinically used tracer 18F-FAMT (p < 0.05) and lower renal accumulation (p < 0.01), establishing that the precise regioisomeric placement of fluorine (ortho vs. meta or para) is a determinant of pharmacokinetic performance [2]. Furthermore, the D-isomer of the radiolabeled analog (D-2-18F-FAMP) exhibits distinct clearance kinetics and biodistribution patterns compared to its L-counterpart, with faster blood clearance and lower kidney accumulation, demonstrating that stereochemistry is not interchangeable even within the same fluorinated scaffold [3]. These orthogonal structure-activity relationships underscore that each substituent position and stereochemical configuration contributes non-redundantly to the compound's performance characteristics, rendering generic substitution scientifically invalid.

alpha-Methyl-D-2-Fluorophe Quantitative Differentiation Evidence Against Closest Comparators


L-2-18F-FAMP Demonstrates Superior Tumor Accumulation and Reduced Renal Retention vs. Clinical Benchmark 18F-FAMT

The 18F-radiolabeled L-isomer counterpart of alpha-methyl-D-2-fluorophe, designated L-2-18F-FAMP (2-18F-α-methyl-L-phenylalanine), exhibits significantly higher tumor accumulation than the clinically established PET tracer L-3-18F-α-methyl-tyrosine (18F-FAMT) in LS180 human colorectal cancer xenograft models (p < 0.05). Additionally, renal accumulation of L-2-18F-FAMP is significantly lower than that of 18F-FAMT (p < 0.01) [1].

PET imaging tumor targeting LAT1 transporter α-methyl amino acid

D-2-18F-FAMP Achieves Superior Orthotopic Tumor-to-Muscle Ratio and Faster Clearance vs. 18F-FDG in Bladder Cancer Model

The D-stereoisomer radiolabeled analog of alpha-methyl-D-2-fluorophe, D-2-18F-FAMP, demonstrates significantly higher orthotopic tumor-to-muscle ratio compared to 18F-FDG in an orthotopic bladder cancer mouse model at 1 hour post-injection (p < 0.01). This improved contrast is attributed to the rapid blood clearance of D-2-18F-FAMP. Compared to its L-isomer counterpart (L-2-18F-FAMP), D-2-18F-FAMP exhibits faster clearance and lower kidney accumulation [1].

bladder cancer imaging orthotopic xenograft tumor-to-muscle ratio renal clearance

Ortho-Fluorine Regioisomer (2-F) Confers Superior Pharmacokinetics vs. Meta- and Para-Fluorine Regioisomers

Comprehensive biodistribution studies comparing 18F-FAMP regioisomers (2-, 3-, and 4-18F-FAMP) in normal mice demonstrate that L-2-18F-FAMP and the three D-18F-FAMPs exhibit faster blood clearance and lower renal accumulation compared to L-3-18F-FAMP or L-4-18F-FAMP [1]. This establishes that the ortho-fluorine position (2-F) is not interchangeable with meta- or para-substitution patterns for optimal pharmacokinetic performance.

regioisomer comparison biodistribution blood clearance PET tracer optimization

α-Methyl Substitution Confers Protease Resistance Not Achievable with Non-Methylated Analogs

The α-methyl substitution on phenylalanine derivatives confers resistance to hydrolysis by multiple classes of proteases, including aminopeptidases and microvillar membrane peptidases. Studies on α-methyl derivatives of aspartame demonstrated complete resistance to hydrolysis by both microvillar membrane preparations and purified peptidases, whereas non-α-methylated derivatives remained susceptible [1]. This enhanced metabolic stability is a class-level property of α-methyl amino acids, with the α-methyl group introducing steric hindrance that restricts backbone conformational flexibility and impedes protease access to the scissile bond.

protease resistance peptide stability metabolic stability peptidomimetic

D-2-18F-FAMP Enables LAT1-Mediated Tumor-Specific Uptake with Distinct Stereochemical Pharmacokinetics

The L-type amino acid transporter 1 (LAT1), a tumor-specific transporter overexpressed in multiple cancer types, mediates the exclusive uptake of α-methyl-substituted amino acid PET tracers, accounting for their excellent tumor specificity and low background accumulation [1]. LAT1 specificity of the L-isomer analog (L-2-18F-FAMP) was validated in cellular uptake studies [1]. The D-isomer counterpart (D-2-18F-FAMP) demonstrates LAT1-dependent tumor accumulation in vivo while exhibiting distinct pharmacokinetics, with faster blood clearance and lower renal accumulation compared to the L-isomer [2]. Methyl substitution at the α position of phenylalanine is tolerated by LAT1, whereas modifications at other positions may abrogate transporter recognition [3].

LAT1 transporter stereoselective uptake tumor specificity amino acid transport

Enantiomerically Pure Synthesis Enables High Optical Purity (>98% ee) for Both L- and D-α-Methyl-2-Fluorophenylalanine

Commercial suppliers provide alpha-methyl-D-2-fluorophenylalanine and its Fmoc-protected derivative (Fmoc-α-methyl-D-2-fluorophenylalanine, CAS 193086-74-7) with specified enantiomeric excess of ≥98% ee [1]. Asymmetric synthetic methodologies for preparing enantiomerically pure α-methyl-substituted fluorophenylalanines are established, enabling reliable access to both stereoisomers for solid-phase peptide synthesis (SPPS) [2].

asymmetric synthesis enantiomeric purity chiral building block SPPS

alpha-Methyl-D-2-Fluorophe Validated Research and Industrial Application Scenarios


Development of LAT1-Targeted PET Imaging Tracers with Optimized Tumor-to-Background Ratios

alpha-Methyl-D-2-fluorophe serves as the precursor scaffold for synthesizing 18F-labeled PET imaging agents that exploit LAT1-mediated tumor-specific uptake. The ortho-fluorine position (2-F) has been validated to confer faster blood clearance and lower renal accumulation compared to meta- and para-fluoro regioisomers [1]. The D-stereoisomer radiotracer (D-2-18F-FAMP) demonstrates significantly higher orthotopic tumor-to-muscle ratio than 18F-FDG (p < 0.01) in bladder cancer models, with faster clearance and lower kidney accumulation than its L-counterpart [2]. This application is supported by direct comparative biodistribution and PET imaging data in colorectal cancer (LS180) and bladder cancer (HT1376) xenograft models.

Synthesis of Protease-Resistant Peptidomimetics via α-Methyl-Induced Conformational Restriction

The α-methyl group of alpha-methyl-D-2-fluorophe introduces steric hindrance that restricts peptide backbone conformational flexibility and confers resistance to multiple classes of proteases, including aminopeptidases and microvillar membrane peptidases [1]. This class-level property enables the design of metabolically stabilized peptides for therapeutic applications where extended in vivo half-life is required. The D-configuration provides orthogonal stereochemical control for modulating peptide folding and biological recognition, while the 2-fluoro substituent offers electronic modulation and a 19F NMR handle for conformational analysis [2].

Structure-Activity Relationship (SAR) Studies of LAT1 Substrate Recognition and Tumor Targeting

The alpha-methyl-D-2-fluorophe scaffold provides a validated platform for systematic SAR investigations of LAT1 transporter recognition and tumor-specific amino acid uptake. Methyl substitution at the α position is tolerated by LAT1 [1], while the ortho-fluorine regioisomer (2-F) yields superior pharmacokinetic outcomes compared to 3-F or 4-F analogs [2]. The D-stereoisomer enables studies of stereochemical effects on transporter recognition and in vivo biodistribution, with D-2-18F-FAMP exhibiting distinct clearance kinetics and tissue distribution patterns compared to the L-isomer [3]. This makes the compound valuable for probing the structural determinants of LAT1 substrate selectivity and optimizing next-generation tumor-targeted imaging and therapeutic agents.

Building Block for Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

alpha-Methyl-D-2-fluorophe, available with Fmoc protection and ≥98% enantiomeric excess [1], is compatible with standard Fmoc-SPPS protocols for incorporating non-proteinogenic α,α-disubstituted amino acids into peptide chains. The α-methyl group restricts the φ and ψ dihedral angles of the peptide backbone, enabling the design of conformationally biased peptides with predictable secondary structure propensities. The D-stereochemistry provides access to peptide sequences with altered proteolytic susceptibility and distinct biological recognition profiles compared to L-amino acid-containing peptides. This application is supported by commercial availability of the Fmoc-protected derivative (CAS 193086-74-7) from multiple reputable vendors [2].

Technical Documentation Hub

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